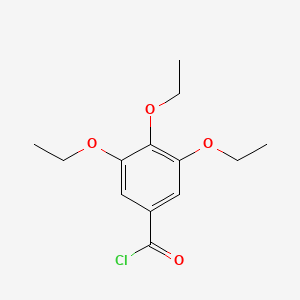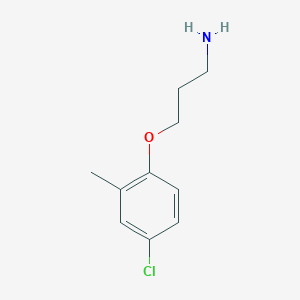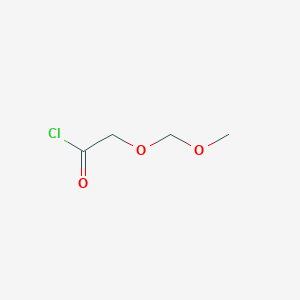
3,4,5-Triethoxybenzoyl chloride
Descripción general
Descripción
3,4,5-Triethoxybenzoyl chloride is a chemical compound with the molecular formula C10H11ClO4 . It is used as a reagent in the synthesis of 2-methyl-8-(3,4,5-trimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline and its analogs, which display significant antihypertensive activity .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the compounds, a diamine ester prepared from N-methyl-N-phenyl-N’-propyl-ethyleaediamine via a three-step synthesis, exhibited hypotensive activity following intravenous administration to normotensive dogs .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H11ClO4 . The molecular weight of the compound is 230.645 .Chemical Reactions Analysis
The first step in the reaction of this compound is the activation of the carbonyl group. This is achieved by the nucleophilic attack of the lone pair of electrons on the nitrogen atom in morpholine on the carbonyl carbon atom, resulting in the formation of a tetrahedral intermediate .Physical And Chemical Properties Analysis
The boiling point of this compound is 185 °C at 18 mmHg, and its melting point is between 81-84 °C . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Benzyl Triethyl Ammonium Chloride Synthesis
- Application: Benzyl triethyl chloride is effective in synthesizing 4,4'-(phenylazanediyl) dibenzoic acid, using 4,4'-Dimethyltriphenylamine as a raw material in an alkaline condition with Potassium Permanganate oxidation and phase transfer catalysts (Zhaole Lu, 2014).
Antioxidant Activities
- Application: Novel 4-[3,4-di-(4-nitrobenzoxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives showed potential antioxidant activities in vitro, indicating their use in related biochemical studies (Ö. Gürsoy-Kol & Elif Ayazoğlu, 2017).
Solvolysis Rates
- Application: Investigating the solvolysis rates of 3,4,5-trimethoxybenzoyl chloride, this study contributes to understanding the chemical reactivity and stability of related compounds (Kyoung-Ho Park & D. N. Kevill, 2011).
Suzuki–Miyaura Cross-Coupling Reaction
- Application: Trinuclear N-heterocyclic carbene–palladium(II) complexes, involving 3,4,5-Triethoxybenzoyl chloride, were found effective in catalyzing Suzuki–Miyaura coupling reactions, vital for pharmaceutical and material science industries (Tao Wang et al., 2016).
Curing Temperature Reduction in Benzoxazines
- Application: Cyanuric chloride, related to this compound, was used to lower the ring-opening polymerization temperature of 1,3-benzoxazines, enhancing material processing efficiencies (Buket Akkus, B. Kiskan, & Y. Yagcı, 2020).
Luminescent Rhenium(I) Tricarbonyl Complexes
- Application: Development of blue-green luminescent Re(I) tricarbonyl chloride complexes, which can have potential applications in optoelectronics and sensing technologies (Xiao-wei Li et al., 2012).
Organic Bulk Heterojunction Photovoltaic Devices
- Application: 3,5-Dinitrobenzoyl chloride, linked to graphene oxide, showed significant performance improvement in poly-(3-hexylthiophene) bulk heterojunction photovoltaic devices, hinting at advancements in solar cell technology (M. Stylianakis et al., 2012).
Safety and Hazards
3,4,5-Triethoxybenzoyl chloride is classified as a dangerous substance. It may be corrosive to metals and cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing the substance in a locked up place .
Propiedades
IUPAC Name |
3,4,5-triethoxybenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO4/c1-4-16-10-7-9(13(14)15)8-11(17-5-2)12(10)18-6-3/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUICNMLFNLOFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2-Methoxyethyl)(methyl)sulfamoyl]amine](/img/structure/B3269326.png)
![1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione](/img/structure/B3269327.png)











